Ulmoside A is a flavonoid compound, specifically classified as a glycoside of taxifolin, which exhibits significant biological activities. It is primarily recognized for its potential therapeutic applications in metabolic disorders, particularly due to its interaction with adiponectin receptors. This compound is derived from the bark of the Ulmus species and has garnered attention for its role in preventing and treating conditions associated with low plasma adiponectin levels.
Ulmoside A is sourced from the Ulmus wallichiana tree, commonly known as Wallich's elm. It belongs to the class of flavonoids, which are polyphenolic compounds characterized by their aromatic structures and diverse biological activities. The specific chemical structure of Ulmoside A is identified as (2S,3S)-(+)-3',4',5,7-tetrahydroxydihydroflavonol-6-C-β-D-glucopyranoside, with a molecular weight of 460 g/mol .
The synthesis of Ulmoside A has been achieved through various methods, notably including a total synthesis approach that involves regio- and stereoselective C-glycosidation. The key steps in the synthesis include:
The synthesis pathway demonstrates a one-step convergent approach from aglycon and glycon, showcasing an efficient route for producing this biologically active compound.
Ulmoside A features a complex molecular structure characterized by its flavonoid backbone and glycosidic linkage. The structural formula can be represented as follows:
Ulmoside A participates in various chemical reactions typical of flavonoids, including:
These reactions are crucial for understanding the compound's stability and reactivity under different conditions.
Ulmoside A acts primarily as an agonist for adiponectin receptors (AdipoR1 and AdipoR2). Its mechanism involves:
Preclinical studies have shown that Ulmoside A significantly influences cellular pathways related to glucose homeostasis and lipid metabolism.
Ulmoside A has several scientific applications:
Eucommia ulmoides Oliv. (Family: Eucommiaceae) is a relict tree species endemic to China, where it thrives in temperate regions across Shanxi, Gansu, Sichuan, Guizhou, and Yunnan provinces [2] [5]. This deciduous tree reaches heights of 15-20 meters and is distinguished by its gray-brown bark, ovate leaves with serrated margins, and characteristic latex-producing ducts that yield silver-white rubber strands when torn [2] [6]. As a monotypic genus with no close relatives, Eucommia ulmoides represents a significant botanical relic that survived the Quaternary glaciations [5].
Ulmoside A, chemically identified as (2S, 3S)-(+)-3',4',5,7-tetrahydroxydihydroflavonol-6-C-β-D-glucopyranoside, is a flavonoid 6-C-glycoside first isolated from Ulmus wallichiana [4]. While not the primary flavonoid in Eucommia ulmoides, it shares structural homology with several well-characterized flavonoids in this medicinal plant. The leaves, bark, and male flowers contain complex arrays of bioactive compounds including:
Table 1: Major Phytochemical Classes in Different Plant Parts of E. ulmoides
Plant Part | Lignans | Iridoids | Phenolics | Flavonoids |
---|---|---|---|---|
Bark | 28 identified (e.g., pinoresinol di-O-β-D-glucopyranoside) | 24 identified (e.g., geniposidic acid) | 27 compounds | 13 identified (e.g., astragalin) |
Leaves | Moderate levels | High concentration of geniposidic acid (1-5.5%) | Abundant chlorogenic acid | Kaempferol derivatives, rutin |
Male Flowers | Similar to bark | Higher than leaves in some compounds | Rich in caffeic acid derivatives | Higher flavonoid content than other parts |
Seeds | Limited data | Ulmoside derivatives reported | Limited | Minimal |
Seasonal and geographical variations significantly impact flavonoid biosynthesis, with summer-harvested leaves showing peak concentrations of bioactive compounds [5] [6]. The structural similarity of Ulmoside A to confirmed Eucommia flavonoids, coupled with its presence in related species used interchangeably in traditional medicine, positions it as a compound of significant phytochemical interest in Eucommia research despite not being its primary botanical source [4] [8].
For over 2,000 years, Eucommia ulmoides has been documented in Chinese medical texts beginning with the Shen Nong Ben Cao Jing (Divine Farmer's Materia Medica Classic) [3] [5]. Its bark was classified as a superior herb (上品) – a category reserved for tonics considered safe for long-term consumption. Traditional applications centered on its "kidney-nourishing" and "yang-fortifying" properties according to Traditional Chinese Medicine (TCM) principles [2] [6]:
The comprehensive utilization of multiple plant parts reflects sophisticated traditional knowledge:
Table 2: Traditional Applications of Different E. ulmoides Plant Parts
Plant Part | Preparation Methods | Primary Traditional Applications |
---|---|---|
Bark | Sun-dried strips decocted in water | Kidney yang deficiency, lower back pain, threatened miscarriage, hypertension |
Leaves | Processed into tea (Tochu-cha in Japan) | Hypertension, hyperlipidemia, osteoporosis, anti-aging |
Male Flowers | Infused as tea or wine | Hypertension, cardiovascular support |
Seeds | Cold-pressed oil | Blood pressure regulation, inflammation |
The transformation of raw materials into complex formulations demonstrates sophisticated traditional processing knowledge. For instance, traditional Fuzhuan tea processing of leaves involves piling fermentation, steaming, and prolonged flowering stages that modify bioactive compounds [10]. This processing reduces irritant volatile compounds (e.g., propanoic acid, 2-hexenal) while enhancing desirable aroma compounds (e.g., linalool, dodecanoic acid) and potentially increasing flavonoid bioavailability [10]. While historical texts didn't identify specific flavonoids like Ulmoside A, modern analytical chemistry confirms that traditional processing methods optimized extraction and transformation of flavonoid glycosides with significant biological activities [4] [10].
Ulmoside A exemplifies the convergence of traditional knowledge and modern phytochemistry through its distinctive structural features and pleiotropic biological activities. Its 6-C-glycoside configuration confers exceptional stability against enzymatic hydrolysis compared to O-glycosylated flavonoids, enhancing bioavailability [4]. This molecular architecture positions Ulmoside A as a model compound for investigating structure-activity relationships in flavonoid research.
Research Advancements and Biological Activities
Table 3: Research Evidence for Ulmoside A's Pharmacological Activities
Activity | Experimental Models | Key Findings | Potential Mechanisms |
---|---|---|---|
Neuroprotection | LPS-treated neurons | 72% reduction in neuronal death at 40μM | ↓ ROS, ↑ glutathione, ↓ cytochrome c release, ↓ Bax/Bcl-2 ratio |
Antioxidant | In vitro oxidative stress models | IC₅₀ = 18.7μM for ROS scavenging | Direct radical neutralization, Nrf2 pathway activation |
Anti-inflammatory | Computational network pharmacology | 50 shared targets with RA pathology | TNF, IL-17, T-cell receptor pathway modulation |
Anti-apoptotic | Neuronal cultures | 65% reduction in caspase-3 activation | Mitochondrial pathway regulation, PARP-1 cleavage inhibition |
Implications for Drug Discovery
The structural uniqueness of Ulmoside A serves as a template for developing flavonoid derivatives with enhanced pharmacokinetic properties. Its 6-C-glycoside configuration offers:
Modern pharmacognostic approaches utilize chromatographic techniques (HPLC-ESI-MS/MS) for Ulmoside A quantification and quality control in plant materials. The compound's presence in both Eucommia and Ulmus species highlights the importance of comparative phytochemistry in expanding medicinal plant resources [4] [8]. As natural product drug discovery shifts toward multi-target therapies, Ulmoside A represents a promising scaffold for neurodegenerative and inflammatory conditions where traditional medicine applications have shown empirical efficacy [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1